(2-Chlorobenzyl)hydrazine hydrochloride
Overview
Description
(2-Chlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-chlorobenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzyl)hydrazine hydrochloride typically involves the reaction of (2-chlorobenzyl) chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or other suitable methods to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the (2-chlorobenzyl) group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
(2-Chlorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of (2-Chlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
- (3-Chlorobenzyl)hydrazine hydrochloride
- (4-Chlorobenzyl)hydrazine hydrochloride
- Benzylhydrazine hydrochloride
Comparison: (2-Chlorobenzyl)hydrazine hydrochloride is unique due to the position of the chlorine atom on the benzyl group. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. For example, (3-Chlorobenzyl)hydrazine hydrochloride and (4-Chlorobenzyl)hydrazine hydrochloride may exhibit different chemical and biological properties due to the variation in the chlorine atom’s position.
Properties
IUPAC Name |
(2-chlorophenyl)methylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIHRJMVBFKMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919506 | |
Record name | [(2-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-14-2 | |
Record name | NSC86120 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chlorobenzyl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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